

(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate chemical properties

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Compound of Interest

Compound Name: (R)-1-Tert-butyl 2-methyl
azetidine-1,2-dicarboxylate

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(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of **(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate**, a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered ring structure and versatile functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents.

Core Chemical Properties

(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, also known as (R)-1-Boc-azetidine-2-carboxylic acid methyl ester, is a derivative of azetidine-2-carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and facilitates its use in various synthetic transformations.

Quantitative Chemical Data

Property	Value	Source
CAS Number	1260593-39-2	[1]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[1][2][3]
Molecular Weight	215.25 g/mol	[4]
Physical Form	Liquid or Solid or Semi-solid or lump	[1]
Purity	≥97%	[2]
Storage Temperature	2-8°C, Sealed in dry	[1][3]
Density	1.2 ± 0.1 g/cm ³ (for racemic mixture)	[5]
Boiling Point	269.0 ± 18.0 °C at 760 mmHg (for racemic mixture)	[5]
Flash Point	116.5 ± 25.4 °C (for racemic mixture)	[5]
Refractive Index	1.481 (for racemic mixture)	[5]
XLogP3	1.2	[4][5]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	4	[4]
Topological Polar Surface Area	55.8 Å ²	[4][5]
InChI	1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1	[1]
InChIKey	FGWUDHZVEBFGKS-SSDOTTSWSA-N	[1]
SMILES	CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)OC	[4]

Synthesis and Experimental Protocols

The synthesis of **(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate** typically involves the esterification of (R)-azetidine-2-carboxylic acid followed by the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of (R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate

This procedure is adapted from a general method for the N-Boc protection of azetidine-2-carboxylic acid methyl ester hydrochloride salt.^[5]

Materials:

- (R)-Azetidine-2-carboxylic acid methyl ester hydrochloride salt
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)

Procedure:

- To a solution of (R)-azetidine-2-carboxylic acid methyl ester hydrochloride salt (1.0 equivalent) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.05 equivalents).
- Add triethylamine (3.0 equivalents) to the mixture, followed by a catalytic amount of 4-dimethylaminopyridine.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, the reaction mixture is typically worked up by washing with an aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
- The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the pure **(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate**.

Safety and Handling

(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.^{[1][3]}

Hazard Statements:

- H315: Causes skin irritation.^{[1][3]}
- H319: Causes serious eye irritation.^{[1][3]}
- H335: May cause respiratory irritation.^[3]
- H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.^[3]
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.^{[1][3]}

Applications in Research and Development

The azetidine ring is a key structural motif in a number of biologically active compounds.^{[6][7]}
^[8] The constrained four-membered ring imparts conformational rigidity, which can be

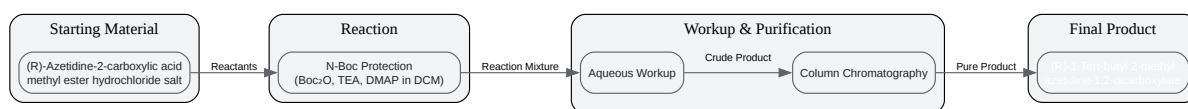
advantageous in the design of potent and selective enzyme inhibitors and receptor ligands.

(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate serves as a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of **(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate**.

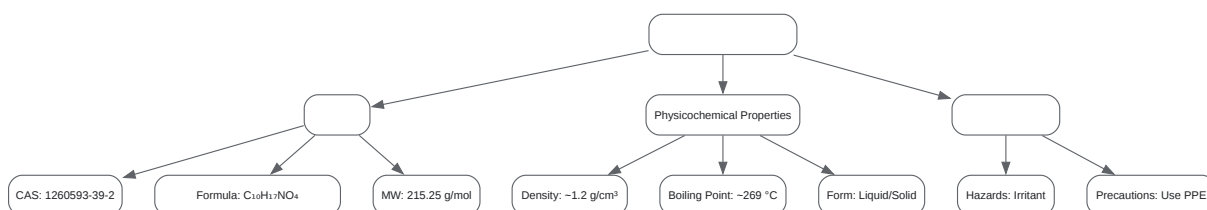


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Caption: Synthetic workflow for the preparation of the target compound.

Logical Relationship of Key Properties

This diagram shows the relationship between the key identifiers and properties of the compound.



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Caption: Key properties of the target compound.

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